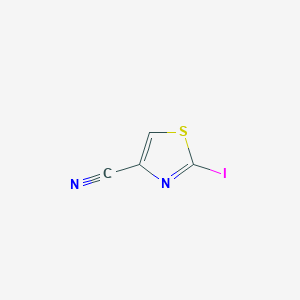

2-Iodothiazole-4-carbonitrile

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

The thiazole ring is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.org This five-membered heterocycle is a core component of numerous natural products and synthetic drugs, valued for its diverse biological activities. rsc.orgsolubilityofthings.com Thiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bohrium.com The presence of both a sulfur and a nitrogen atom in the ring allows for diverse intermolecular interactions, making thiazole-based fragments effective for binding to biological targets like enzymes. molaid.com

Beyond pharmaceuticals, thiazole derivatives are integral to agrochemical development, serving as key components in some pesticides and herbicides. solubilityofthings.com The structural rigidity and electronic properties of the thiazole ring also make it a valuable building block in materials science. The ongoing synthesis and study of novel thiazole derivatives aim to modify and enhance their specificity and efficacy for targeted applications. solubilityofthings.com

Role of Halogenation and Nitrile Functionality in Heterocyclic Synthesis and Reactivity

The introduction of halogen atoms, particularly iodine, into heterocyclic rings is a fundamental strategy in organic synthesis. nih.gov Halogenation significantly enhances the reactivity of the molecule, providing a "handle" for further chemical transformations. nih.gov The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the iodinated position. mdpi.com Palladium-catalyzed C-H iodination using molecular iodine (I₂) has emerged as an efficient method for the synthesis of a wide range of halogenated heterocycles, including thiazoles. nih.gov The reactivity of halogens generally follows the order Fluorine > Chlorine > Bromine > Iodine, but the ease of removal for synthetic purposes is the reverse, making iodo-substituted compounds highly valuable intermediates. youtube.com

The nitrile (-C≡N) group is another exceptionally versatile functional group in heterocyclic chemistry. solubilityofthings.com It is robust and can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and aldehydes. acs.org The nitrile group is also a key component in the synthesis of many heterocyclic systems. researchgate.net For instance, thiazole-4-carbonitrile derivatives can be synthesized from thioamides and 3-bromo-2-ketopropanonitrile. acs.org Furthermore, the strong electron-withdrawing nature of the nitrile group influences the electronic properties of the heterocyclic ring to which it is attached, affecting its reactivity and biological interactions. nih.gov

Overview of Research Trajectories for 2-Iodothiazole-4-carbonitrile and Related Thiazole-4-carbonitrile Derivatives

While dedicated research on this compound is not extensively documented, the research trajectories for closely related thiazole-4-carbonitrile derivatives provide a clear indication of its potential applications. These compounds are highly valued as intermediates in the synthesis of complex natural products and biologically active molecules. rsc.orgacs.org

One major research avenue is their use as building blocks. For example, thiazole-4-carbonitrile derivatives are key intermediates in the synthesis of the thiazole-thiazoline fragment of largazole, a potent natural product with important biological properties. acs.org The synthesis often involves a modified Hantzsch reaction, condensing a thioamide with a suitable α-halocarbonyl compound. acs.org

Another significant trajectory involves the development of novel catalysts and synthetic methods. Thiazole complexes have been developed as powerful catalysts for producing pyrazole-4-carbonitrile derivatives, showcasing the utility of the thiazole scaffold in facilitating complex organic reactions. researchgate.netnih.gov Research also focuses on creating libraries of diverse thiazole derivatives for screening against various biological targets. bohrium.com The synthesis of 2,4-disubstituted-1,3-thiazole analogues is a common strategy to explore new potential therapeutic agents. bohrium.com Given that this compound is a di-substituted thiazole with synthetically useful functional groups, it represents an ideal starting material for generating such libraries through reactions that modify the iodo and cyano groups.

Interactive Data Table: Structural Components of this compound

| Component | Type | Key Research Significance | Relevant Reactions |

| Thiazole Ring | Heterocyclic Core | Foundational scaffold in many FDA-approved drugs; exhibits broad biological activity. molaid.com | Hantzsch synthesis, Cyclocondensation reactions. molaid.comacs.org |

| Iodo Group | Halogen Substituent | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.govmdpi.com | Palladium-catalyzed C-H iodination, Nucleophilic substitution. nih.gov |

| Nitrile Group | Functional Group | Versatile precursor for other functional groups (amines, amides, acids); influences ring electronics. acs.org | Hydrolysis, Reduction, Cycloaddition. acs.orgthieme-connect.com |

Structure

3D Structure

Properties

Molecular Formula |

C4HIN2S |

|---|---|

Molecular Weight |

236.04 g/mol |

IUPAC Name |

2-iodo-1,3-thiazole-4-carbonitrile |

InChI |

InChI=1S/C4HIN2S/c5-4-7-3(1-6)2-8-4/h2H |

InChI Key |

SHCFEAAKIXVZHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)I)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodothiazole 4 Carbonitrile and Its Precursors

Direct Synthesis Approaches to 2-Iodothiazole-4-carbonitrile

Direct approaches focus on introducing the iodo group onto a thiazole-4-carbonitrile molecule. These methods are often favored for their step-economy, provided the starting thiazole (B1198619) is readily accessible.

The direct iodination of a thiazole-4-carbonitrile scaffold is a primary synthetic consideration. Thiazole and its derivatives are known to undergo electrophilic substitution reactions, including halogenation. researchgate.net The reactivity and regioselectivity of iodination depend significantly on the reaction conditions and the nature of the iodinating agent.

Recent advancements in C-H activation have provided powerful tools for such transformations. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant represents a practical and efficient method. nih.gov This approach often employs a directing group to guide the halogen to a specific position. For a thiazole-4-carbonitrile, the nitrogen atom in the ring or the nitrile group could potentially direct the iodination to the C2 or C5 position. The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and an acetate (B1210297) salt in a suitable solvent. nih.gov

Kinetic studies on the iodination of thiazole and its methyl derivatives using molecular iodine (I₂) and iodine monochloride (ICl) have shown these to be rapid electrophilic substitution reactions. researchgate.net The choice of iodinating agent is crucial; highly reactive reagents like N-iodosuccinimide (NIS) in the presence of a catalyst could also be employed.

Table 1: Potential Iodination Conditions for Thiazole-4-carbonitrile This table is illustrative, based on general methods for thiazole iodination.

| Iodinating Agent | Catalyst/Additive | Typical Conditions | Reference |

|---|---|---|---|

| Iodine (I₂) | Pd(OAc)₂ / CsOAc | Sealed tube, elevated temperature (e.g., 100-120 °C) | nih.gov |

| Iodine Monochloride (ICl) | None (direct electrophilic substitution) | Aqueous or organic solvent, room temperature | researchgate.net |

| N-Iodosuccinimide (NIS) | Rh(III) catalyst | Organic solvent, elevated temperature | nih.gov |

Ring-forming reactions, or heterocyclizations, offer a convergent route to this compound by constructing the thiazole ring from acyclic precursors that already contain the iodo and nitrile functionalities. The Hantzsch thiazole synthesis is a classic and versatile method involving the reaction of an α-haloketone with a thioamide. nih.gov

A plausible Hantzsch-type approach would involve the reaction of an appropriately substituted thioamide with a halogenated carbonyl compound bearing a nitrile group. Alternatively, an iodine-promoted reaction could be used. For instance, a novel method for synthesizing fully substituted thiazoles involves an iodine-promoted difunctionalization of enaminone α-C sites, constructing C–C(CO), C–S, and C–N bonds in a single operation. acs.org This strategy could potentially be adapted by using precursors that would yield the desired 2-iodo-4-carbonitrile substitution pattern.

Synthesis of Key Precursors and Intermediates

Often, the most efficient synthesis of a complex molecule proceeds through a stable, easily accessible intermediate that is then converted to the final product in one or more steps.

A robust and well-documented route to substituted thiazoles begins with 2-aminothiazole (B372263) derivatives. rsc.orgresearchgate.net Specifically, ethyl 2-aminothiazole-4-carboxylate is a valuable intermediate. It can be synthesized in high yield via the Hantzsch synthesis by reacting thiourea (B124793) with ethyl bromopyruvate. google.com

Once the 2-aminothiazole-4-carboxylate is obtained, the amino group at the C2 position can be converted to an iodo group. This transformation is typically achieved through a Sandmeyer-type reaction. The process involves two key steps:

Diazotization: The 2-amino group is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Iodination: The resulting diazonium salt is then reacted with an iodide source, typically potassium iodide (KI), to displace the diazonium group and introduce iodine at the C2 position.

The carboxylate ester can then be converted to the carbonitrile. This is commonly done by first hydrolyzing the ester to the carboxylic acid, converting the acid to a primary amide, and finally dehydrating the amide (e.g., using P₂O₅, POCl₃, or trifluoroacetic anhydride) to yield the nitrile.

Table 2: Synthetic Sequence via Aminothiazole Precursor

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Hantzsch Synthesis | Thiourea, Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate | google.com, |

| 2 | Sandmeyer Reaction (Diazotization/Iodination) | 1. NaNO₂, H₂SO₄ 2. KI | Ethyl 2-iodothiazole-4-carboxylate | researchgate.net |

| 3 | Ester Hydrolysis | NaOH or LiOH, then H⁺ | 2-Iodothiazole-4-carboxylic acid | Generic |

| 4 | Amide Formation | 1. SOCl₂ 2. NH₄OH | 2-Iodothiazole-4-carboxamide | Generic |

| 5 | Nitrile Formation (Dehydration) | POCl₃ or TFAA | This compound | Generic |

The chemistry of isothiazoles, isomers of thiazoles, can provide valuable insights into synthetic strategies. thieme-connect.de The synthesis of halogenated isothiazole-4-carbonitriles is well-established and offers analogous routes. For example, 3,5-dihaloisothiazole-4-carbonitriles are key synthetic scaffolds. ucy.ac.cy The synthesis of 3,5-dibromoisothiazole-4-carbonitrile has been achieved by reacting sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine. mdpi.com

These highly functionalized isothiazoles can undergo regioselective reactions. For instance, the selective removal of one halogen over the other (hydrodehalogenation) allows for the synthesis of specific 3-haloisothiazole-4-carbonitriles. ucy.ac.cy This highlights a strategy of "over-halogenation" followed by selective de-halogenation, which could be conceptually applied to thiazole synthesis.

Furthermore, ring-forming reactions for isothiazoles, such as the intramolecular condensation of an activated methylene (B1212753) fragment with a cyano group, provide templates for designing thiazole syntheses. thieme-connect.comthieme-connect.de These (3+2) and (4+1) heterocyclization approaches underscore the importance of selecting appropriate acyclic fragments to construct the desired ring system. thieme-connect.com

Application of Green Chemistry Principles in the Synthesis of Iodinated Thiazole Carbonitriles

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net These principles are highly applicable to the synthesis of thiazole derivatives.

Key green strategies include:

Use of Green Solvents: Replacing conventional volatile organic compounds with water, ionic liquids, or performing reactions under solvent-free conditions. researchgate.netresearchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com

Green Catalysts: Developing and using reusable, non-toxic catalysts. Examples include silica-supported tungstosilisic acid or magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture and reused. researchgate.netrsc.org

Atom Economy: Designing syntheses, like one-pot multi-component reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net

Safer Reagents: Substituting toxic and hazardous reagents with safer alternatives. For instance, in halogenation steps, molecular iodine (I₂) might be replaced with trichloroisocyanuric acid (TCCA) as a greener and safer source of halogen ions for in-situ formation of the active halogenating species. rsc.org

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Principle | Application Example | Advantage | Reference |

|---|---|---|---|

| Green Catalyst | Silica supported tungstosilisic acid for Hantzsch reaction | Reusable, easy filtration, high yield | researchgate.net |

| Alternative Energy | Ultrasound irradiation for cyclization | Shorter reaction time, mild conditions | mdpi.com |

| Safer Reagents | Trichloroisocyanuric acid (TCCA) instead of I₂ or Br₂ | Less toxic, stable, easy to handle | rsc.org |

| One-Pot Synthesis | Multi-component reaction of ketone, thiourea, and aldehyde | Reduced waste, improved efficiency, step economy | researchgate.net |

| Green Solvent | Reactions in water or ionic liquids | Reduced environmental impact, potential for catalyst recycling | researchgate.net |

Chemical Reactivity and Advanced Transformations of 2 Iodothiazole 4 Carbonitrile

Cross-Coupling Reactions at the C-2 Iodine Center of Thiazole-4-carbonitrile

The iodine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. libretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of 2-iodothiazole-4-carbonitrile, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 2-arylthiazole-4-carbonitrile. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and functional group tolerance. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenylthiazole-4-carbonitrile |

| This compound | N-Methylpyrrole-2-boronic acid pinacol (B44631) ester | Ni(cod)₂/Benz-ICy·HCl | 2-(N-Methylpyrrol-2-yl)thiazole-4-carbonitrile |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is instrumental in the synthesis of enynes and enediynes, which are important structural motifs in many biologically active compounds and natural products. wikipedia.org The reaction generally proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

For this compound, the Sonogashira coupling enables the introduction of an alkynyl substituent at the C-2 position. The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, making the iodo-substituted thiazole a highly suitable substrate. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Electrophile | Alkyne | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | 2-(Phenylethynyl)thiazole-4-carbonitrile |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | 2-((Trimethylsilyl)ethynyl)thiazole-4-carbonitrile |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its versatility, as a wide variety of R-groups can be coupled. organic-chemistry.org The organostannane reagents are air and moisture stable, although their toxicity is a notable drawback. organic-chemistry.orgwikipedia.org The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org

In the case of this compound, the Stille reaction provides a means to introduce diverse organic moieties at the C-2 position by reacting it with an appropriate organostannane. The choice of palladium catalyst and ligands can influence the reaction's efficiency and stereoselectivity. harvard.edursc.org

Table 3: Examples of Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst | Product |

|---|---|---|---|

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-Phenylthiazole-4-carbonitrile |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Vinylthiazole-4-carbonitrile |

Other Transition Metal-Catalyzed Transformations

Beyond the classic cross-coupling reactions, the C-2 iodine of this compound can participate in other transition metal-catalyzed transformations. nih.govuva.es These reactions open up further avenues for functionalization and the synthesis of novel heterocyclic compounds.

One such transformation is carbonylative coupling, where a carbonyl group is inserted between the thiazole ring and the coupling partner. sioc-journal.cnresearchgate.net For example, a carbonylative Suzuki-Miyaura coupling reaction with an arylboronic acid would yield a 2-aroylthiazole-4-carbonitrile. researchgate.net Similarly, carbonylative Stille and Sonogashira reactions are also possible. wikipedia.org

Another important transformation is the Heck reaction, which involves the palladium-catalyzed coupling of the aryl iodide with an alkene. mdpi.com This reaction provides a direct method for the vinylation of the thiazole ring at the C-2 position.

Furthermore, amination reactions, such as the Buchwald-Hartwig amination, can be employed to form a carbon-nitrogen bond at the C-2 position, leading to the synthesis of 2-aminothiazole (B372263) derivatives.

Reactions Involving the C-4 Carbonitrile Group of this compound

The carbonitrile (cyanide) group at the C-4 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of important derivatives. libretexts.org

Nitrile Hydrolysis and Derivatization

The hydrolysis of the nitrile group is a fundamental reaction that can lead to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglibretexts.orgchemguide.co.ukpressbooks.pubusc.edu

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong acid, such as hydrochloric acid, in the presence of water results in the formation of the corresponding carboxylic acid, 2-iodothiazole-4-carboxylic acid. chemguide.co.ukpressbooks.pub The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis: Treatment of the nitrile with an aqueous base, such as sodium hydroxide, followed by heating, also leads to the carboxylic acid. chemguide.co.uk Initially, the salt of the carboxylic acid is formed, which upon acidification yields the free carboxylic acid. chemguide.co.uk Under milder basic conditions, the reaction can sometimes be stopped at the amide stage, affording 2-iodothiazole-4-carboxamide. usc.edu

The resulting carboxylic acid and amide are valuable intermediates for further derivatization. The carboxylic acid can be converted to esters, acid chlorides, and other carboxylic acid derivatives. The amide can be dehydrated back to the nitrile or can participate in various condensation reactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiazole-4-carbonitrile |

| 2-Arylthiazole-4-carbonitrile |

| Phenylboronic acid |

| 2-Phenylthiazole-4-carbonitrile |

| N-Methylpyrrole-2-boronic acid pinacol ester |

| 2-(N-Methylpyrrol-2-yl)thiazole-4-carbonitrile |

| Trimethylboroxine |

| 2-Methylthiazole-4-carbonitrile |

| Phenylacetylene |

| 2-(Phenylethynyl)thiazole-4-carbonitrile |

| Trimethylsilylacetylene |

| 2-((Trimethylsilyl)ethynyl)thiazole-4-carbonitrile |

| Propargyl alcohol |

| 2-(3-Hydroxyprop-1-yn-1-yl)thiazole-4-carbonitrile |

| Tributyl(phenyl)stannane |

| Tributyl(vinyl)stannane |

| 2-Vinylthiazole-4-carbonitrile |

| (E)-Tributyl(prop-1-en-1-yl)stannane |

| (E)-2-(Prop-1-en-1-yl)thiazole-4-carbonitrile |

| 2-Aroylthiazole-4-carbonitrile |

| 2-Aminothiazole |

| 2-Iodothiazole-4-carboxylic acid |

| 2-Iodothiazole-4-carboxamide |

| Palladium(0) |

| Palladium(II) |

| Copper(I) iodide |

| Tetrakis(triphenylphosphine)palladium(0) |

| Bis(cyclooctadiene)nickel(0) |

Reductions of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group that can be reduced to a primary amine (–CH₂NH₂). savemyexams.com This transformation is a valuable tool in organic synthesis for the introduction of amino groups into a molecule. Common reagents for the reduction of nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. savemyexams.comlibretexts.orglibretexts.org

The reduction of nitriles with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. libretexts.org

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel, palladium, or platinum. libretexts.org The reaction conditions, including temperature and pressure, can vary depending on the specific catalyst and substrate. libretexts.org

While specific studies on the reduction of this compound are not extensively detailed in the provided results, the general principles of nitrile reduction can be applied. The choice of reducing agent would need to consider the potential for side reactions, such as the reduction of the iodo-substituent. For instance, strong reducing agents like LiAlH₄ might also effect the carbon-iodine bond. Milder, more selective reducing systems, such as those employing silanes in the presence of a transition metal catalyst, have been developed for the chemoselective reduction of nitriles. researchgate.net

The table below summarizes common methods for nitrile reduction.

| Reagent/Catalyst | Solvent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Dry ether | Reflux, then aqueous workup | Primary amine |

| Hydrogen (H₂) / Nickel catalyst | Ethanol | High temperature and pressure | Primary amine |

| Hydrogen (H₂) / Palladium catalyst | - | Elevated temperature and pressure | Primary amine |

| Tetramethyldisiloxane / Titanium isopropoxide | Toluene | 60 °C | Primary amine hydrochloride |

This table presents generalized conditions for nitrile reductions and may require optimization for this compound.

Conversions of the Nitrile to Other Functional Groups (e.g., halogen)

The nitrile functionality is a valuable synthetic precursor that can be converted into a variety of other functional groups. researchgate.netresearchgate.net Beyond reduction to amines, nitriles can be hydrolyzed to carboxylic acids, converted to ketones via reaction with organometallic reagents, or transformed into other nitrogen-containing heterocycles. libretexts.orgresearchgate.net

The direct conversion of a nitrile group to a halogen is not a standard, single-step transformation in introductory organic chemistry. However, multi-step sequences can achieve this conversion. For example, hydrolysis of the nitrile to a carboxylic acid, followed by a Hunsdiecker-type reaction or a related decarboxylative halogenation, could in principle replace the original nitrile group with a halogen.

Hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. libretexts.orggoogle.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. google.com Base-catalyzed hydrolysis involves heating with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. libretexts.org

The table below outlines some key transformations of the nitrile group.

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic acid |

| 1. Grignard reagent (R-MgBr); 2. H₃O⁺ | Ketone |

| 1. Organolithium reagent (R-Li); 2. H₃O⁺ | Ketone |

This table illustrates general conversions of nitriles. The reactivity of this compound may be influenced by the other functional groups present.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

In the case of this compound, the electron-withdrawing nature of the cyano group at the 4-position and the iodo group at the 2-position would further deactivate the thiazole ring towards electrophilic attack. gauthmath.com

Conversely, the electron-deficient nature of the thiazole ring in this compound, enhanced by the iodo and cyano substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The halogen at the 2-position is a potential leaving group in such reactions. The rate and feasibility of SNAr reactions are dependent on the nature of the nucleophile and the stability of the intermediate Meisenheimer-like complex. nih.govrsc.org For instance, studies on other halogenated thiazoles and related heterocycles have shown that halogens can be displaced by various nucleophiles. nih.govcore.ac.uk

The reactivity of halogenated thiazoles can be tuned by the substituents present on the ring. nih.gov For example, the presence of electron-withdrawing groups can increase the electrophilicity of the ring carbons, facilitating nucleophilic attack. masterorganicchemistry.com

Photoinduced Transformations of Halogenated Thiazole Carbonitriles

The study of the photochemistry of thiazole derivatives has revealed that they can undergo various transformations upon irradiation with light. d-nb.info These reactions can include isomerizations, rearrangements, and substitutions. d-nb.infonih.gov

For halogenated thiazoles, photoirradiation can lead to the homolytic cleavage of the carbon-halogen bond. d-nb.info This process generates a thiazolyl radical and a halogen radical, which can then participate in subsequent reactions. The specific products formed will depend on the reaction conditions, including the solvent and the presence of other reactive species.

While direct studies on the photoinduced transformations of this compound were not found in the provided search results, research on related compounds provides insights. For example, the photochemical permutation of thiazoles and isothiazoles has been reported, where irradiation leads to a series of structural rearrangements. d-nb.info However, it was noted that substrates with halogen atoms directly attached to the heterocyclic scaffold could undergo C-Br bond homolysis, while chloro-substituted derivatives were generally more photostable. d-nb.info This suggests that the C-I bond in this compound would be particularly susceptible to photo-cleavage.

Furthermore, studies on other halogenated aromatic compounds have shown that photoinduced transformations can lead to oxidation, nitrosation, and nitration in the presence of species like nitrate. nih.gov It is conceivable that this compound could undergo similar photo-transformations under appropriate conditions.

Spectroscopic Characterization and Structural Elucidation of 2 Iodothiazole 4 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Iodothiazole-4-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of its proton and carbon signals.

¹H, ¹³C, and Potentially Other Nuclei NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, exhibiting a single resonance corresponding to the proton at the 5-position of the thiazole (B1198619) ring (H-5). The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrile group and the iodine atom, as well as the aromaticity of the thiazole ring. It is predicted to appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton. Four distinct signals are anticipated, corresponding to the three carbon atoms of the thiazole ring and the carbon of the nitrile group. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, S, I) and the mesomeric effects of the substituents. The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 115-120 ppm. The thiazole ring carbons are predicted to appear at approximately δ 95-100 ppm for C-2 (bearing the iodine), δ 125-130 ppm for C-4 (bearing the nitrile), and δ 150-155 ppm for C-5.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | H-5 | 8.0 - 9.0 |

| ¹³C | C-2 | 95 - 100 |

| ¹³C | C-4 | 125 - 130 |

| ¹³C | C-5 | 150 - 155 |

| ¹³C | C≡N | 115 - 120 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Elucidation

To confirm the assignments made from 1D NMR spectra and to establish through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signal (H-5) directly to its attached carbon (C-5), definitively confirming the ¹H and one of the ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would be between H-5 and the carbons C-4 and the nitrile carbon, as well as potentially to C-2. These correlations would solidify the connectivity of the entire molecule.

Correlation Spectroscopy (COSY): In this particular molecule, with only one proton, a homonuclear COSY experiment would not provide additional information but would be a standard part of a comprehensive structural elucidation workflow for more complex analogues.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. The aromatic C-H stretching vibration of the thiazole ring is expected to appear above 3000 cm⁻¹. Vibrations associated with the thiazole ring itself (C=N and C=C stretching) will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the thiazole ring are often more intense in the Raman spectrum compared to the FT-IR, aiding in the complete vibrational assignment.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Thiazole) | FT-IR, Raman | >3000 | Medium |

| C≡N Stretch | FT-IR, Raman | 2220 - 2240 | Strong, Sharp |

| C=N/C=C Stretch (Thiazole Ring) | FT-IR, Raman | 1400 - 1600 | Medium to Strong |

| C-I Stretch | FT-IR, Raman | <600 | Medium |

Table 2: Predicted Vibrational Frequencies for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₄HINS₂), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. The presence of iodine (¹²⁷I) and sulfur (³²S and its isotopes) would give rise to a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound.

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₄HINS₂ | 250.8878 |

| [M+H]⁺ | C₄H₂INS₂ | 251.8956 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring system, being aromatic, is expected to exhibit absorption bands in the ultraviolet region. The presence of the iodine atom and the nitrile group as substituents will influence the energy of these transitions. It is anticipated that this compound will display one or more absorption maxima (λ_max) in the range of 250-350 nm, corresponding to π→π* and n→π* transitions within the conjugated system.

Photoluminescence spectroscopy would reveal whether the molecule emits light after electronic excitation. While not all thiazole derivatives are strongly fluorescent, the extended conjugation and the presence of heavy atoms like iodine can influence the excited state dynamics, potentially leading to phosphorescence or fluorescence. Further experimental investigation would be required to determine the emission properties, including the emission wavelength (λ_em) and quantum yield.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the connectivity and electronic structure of a molecule in solution, single-crystal X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding involving the iodine atom. To date, the crystal structure of this compound has not been reported in the crystallographic literature. Such a study would be a valuable contribution to the structural chemistry of thiazole derivatives.

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific information regarding its unit cell parameters, space group, intramolecular conformation, or intermolecular interactions could be located in the available scientific literature and databases.

Searches for the crystal structure of this compound did not yield any publicly accessible crystallographic information files (CIF) or detailed structural analyses. Consequently, the data required to populate the specified sections of the article—namely, the unit cell parameters and a discussion of molecular interactions—is not available.

The information found pertained to related but structurally distinct compounds, which cannot be used to accurately describe this compound itself. Therefore, a detailed and scientifically accurate article focusing solely on the requested spectroscopic and structural elucidation of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 2 Iodothiazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. From these calculations, crucial properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap can be determined. These parameters are fundamental to understanding a molecule's reactivity, kinetic stability, and optical and electronic properties.

For 2-iodothiazole-4-carbonitrile, the thiazole (B1198619) ring itself is an electron-rich aromatic system. However, the presence of two strongly electron-withdrawing groups, the iodo group at position 2 and the nitrile group at position 4, is expected to significantly influence its electronic properties. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and also influences the electron distribution through inductive effects. The nitrile group is a classic electron-withdrawing group through both induction and resonance.

DFT calculations on related thiazole derivatives suggest that the HOMO of this compound would likely be localized over the thiazole ring, particularly the sulfur atom and the C=C double bond, while the LUMO would be expected to have significant contributions from the C-I and C-CN antibonding orbitals. The electron-withdrawing substituents would lower the energies of both the HOMO and LUMO, with a potentially significant reduction in the HOMO-LUMO energy gap compared to unsubstituted thiazole. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazole | -6.5 | -0.5 | 6.0 |

| 2-Iodothiazole | -6.7 | -1.2 | 5.5 |

| 4-Carbonitrilethiazole | -7.0 | -1.8 | 5.2 |

| This compound | -7.2 | -2.3 | 4.9 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of substituted aromatic heterocycles.

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. For this compound, a key area of interest would be the reactivity of the C-I bond. This bond is a common site for transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in organic synthesis for creating more complex molecules.

Theoretical studies on the reaction mechanisms of similar halo-heterocycles can provide insights. For instance, computational modeling of a Suzuki coupling reaction involving this compound would likely investigate the oxidative addition of the C-I bond to a palladium(0) catalyst as the rate-determining step. Calculations could determine the activation energy for this step and compare it to other halothiazoles (e.g., bromo- or chlorothiazoles), likely confirming the higher reactivity of the iodo-substituted compound due to the weaker C-I bond.

Furthermore, computational studies could explore the regioselectivity of reactions. For example, in the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, computational modeling has been used to understand the preference for the formation of certain isomers. eurekaselect.combenthamdirect.com Similar approaches could be applied to reactions involving the functionalization of the this compound scaffold.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the conformational flexibility of a molecule and its interactions with other molecules, such as a biological target (e.g., a protein or enzyme).

While this compound itself is a relatively rigid molecule, MD simulations become highly relevant when it is part of a larger, more flexible molecule, such as a drug candidate. In such cases, MD can explore the accessible conformations of the molecule and how it might adapt its shape to fit into a binding pocket.

In the context of drug design, if a derivative of this compound were identified as a potential inhibitor of a particular enzyme, MD simulations could be used to model the ligand-protein complex. These simulations can provide detailed information about the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), and the residence time of the ligand in the binding site. nih.govnih.govresearchgate.net Studies on other thiazole-based inhibitors have successfully used MD simulations to understand their binding modes and to guide the design of more potent analogs. biointerfaceresearch.com

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods encompass a broad range of computational tools used to predict the properties of molecules, including their reactivity. For this compound, these methods can be used to generate a reactivity profile, highlighting the most likely sites for electrophilic and nucleophilic attack.

Calculated electrostatic potential maps, for instance, would likely show a region of positive electrostatic potential around the iodine atom, making it a potential halogen bond donor. The carbon atom attached to the iodine would be a prime site for nucleophilic substitution. Conversely, the electron-rich thiazole ring might be susceptible to electrophilic attack, although this would be deactivated by the electron-withdrawing substituents.

Computational models can also be used to predict potential metabolic liabilities of drug candidates. For instance, in silico models have been developed to predict the formation of reactive metabolites, which can be a cause of drug-induced toxicity. nih.gov Such models could be applied to derivatives of this compound to flag potential issues early in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), QSAR could be a powerful tool for understanding the structural requirements for that activity and for designing more potent compounds.

In a typical QSAR study, a set of molecular descriptors (numerical representations of molecular properties) is calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

Numerous QSAR studies have been successfully applied to various classes of thiazole derivatives to model their antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govimist.ma These studies have identified key molecular features, such as hydrophobicity, molecular shape, and electronic properties, that are important for the biological activity of these compounds. A similar approach could be applied to derivatives of this compound to guide lead optimization in a drug discovery project.

Applications of 2 Iodothiazole 4 Carbonitrile As a Synthetic Building Block

Scaffold for the Construction of Fused and Spiro Thiazole (B1198619) Systems

The inherent reactivity of the carbon-iodine bond in 2-iodothiazole-4-carbonitrile makes it an ideal substrate for intramolecular and intermolecular cyclization reactions, leading to the formation of intricate fused and spiro thiazole systems. These reactions often proceed via metal-catalyzed cross-coupling pathways, such as Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of various substituents that can subsequently participate in cyclization.

For instance, the palladium-catalyzed intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of thieno[3,2-d]thiazole and other related fused systems. The strategic placement of a nucleophilic group on a side chain attached to the thiazole ring enables a ring-closing reaction, effectively constructing a new fused ring.

Spirocyclic thiazole derivatives, which are characterized by a common atom shared by two rings, can also be accessed using this compound. A common strategy involves a multi-step sequence starting with the functionalization of the 2-position, followed by the introduction of a tethered cyclic precursor. Subsequent intramolecular cyclization affords the desired spiro compound. The synthesis of such complex structures is of significant interest due to their prevalence in natural products and their potential as novel therapeutic agents.

Precursor for Complex Heterocyclic Architectures

Beyond fused and spiro systems, this compound serves as a linchpin in the synthesis of more elaborate and complex heterocyclic architectures. The ability to selectively functionalize both the 2- and 5-positions of the thiazole ring through sequential cross-coupling reactions provides a powerful tool for building molecular complexity.

Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For example, a Sonogashira coupling can be employed to introduce an alkyne moiety at the 2-position, which can then undergo further transformations such as cycloaddition reactions to construct new heterocyclic rings. Similarly, Suzuki or Stille couplings can be used to append aryl or heteroaryl groups, which can be further functionalized or serve as anchor points for the construction of larger molecular frameworks. The cyano group at the 4-position can also be chemically manipulated, for instance, through reduction to an amine or hydrolysis to a carboxylic acid, providing additional handles for derivatization and the construction of diverse heterocyclic systems.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of FDA-approved drugs and biologically active compounds. This compound provides a convenient entry point for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

The versatility of this building block allows for the systematic exploration of the chemical space around the thiazole core. By employing various cross-coupling and functional group transformation strategies, medicinal chemists can generate libraries of compounds for biological screening. For example, the introduction of different aryl and heteroaryl substituents at the 2-position via Suzuki coupling can lead to the discovery of potent enzyme inhibitors or receptor antagonists.

Furthermore, the cyano group can be converted into other functional groups commonly found in pharmacologically active molecules, such as amides, tetrazoles, or carboxylic acids, further expanding the diversity of accessible compounds. The ability to rapidly and efficiently generate a wide range of derivatives from a single, readily available starting material makes this compound a valuable tool in drug discovery programs.

Derivatization for Advanced Material Science Applications (e.g., optoelectronic devices)

The unique electronic properties of the thiazole ring, coupled with the ability to introduce various functional groups through the reactive handles of this compound, have made it an attractive scaffold for the development of advanced materials. In particular, derivatives of this compound have shown promise in the field of organic electronics and optoelectronics.

The introduction of extended π-conjugated systems at the 2- and 5-positions of the thiazole ring through reactions like Suzuki and Sonogashira couplings can lead to the formation of organic dyes and semiconductors. These materials can exhibit interesting photophysical and electronic properties, such as strong absorption and emission in the visible region of the electromagnetic spectrum, and good charge transport characteristics.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Iodothiazole 4 Carbonitrile Derivatives

Antimicrobial Activity Investigations (Antibacterial and Antifungal Mechanisms)

The antimicrobial potential of novel chemical scaffolds is a critical area of pharmaceutical research, driven by the increasing threat of drug-resistant pathogens. Thiazole (B1198619) derivatives have historically shown promise in this area.

In Vitro Efficacy against Specific Pathogens

Should 2-Iodothiazole-4-carbonitrile derivatives be synthesized and tested, their in vitro efficacy would likely be evaluated against a panel of clinically relevant bacterial and fungal pathogens. Standard methodologies, such as broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), would be employed.

Hypothetical Data Table: In Vitro Antibacterial Activity of this compound Derivatives

| Compound | Derivative Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| 1 | -H | Data not available | Data not available | Data not available |

| 2 | -CH₃ | Data not available | Data not available | Data not available |

| 3 | -Cl | Data not available | Data not available | Data not available |

Hypothetical Data Table: In Vitro Antifungal Activity of this compound Derivatives

| Compound | Derivative Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| 1 | -H | Data not available | Data not available |

| 2 | -OCH₃ | Data not available | Data not available |

| 3 | -NO₂ | Data not available | Data not available |

Proposed Cellular and Molecular Mechanisms of Action

The mechanisms by which thiazole derivatives exert their antimicrobial effects can be diverse. For antibacterial action, potential mechanisms that could be investigated for this compound derivatives include the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase. Interference with bacterial cell wall synthesis or disruption of membrane potential are other plausible mechanisms.

For antifungal activity, research often focuses on the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.govmdpi.com Other potential mechanisms include the inhibition of fungal cell wall synthesis (e.g., β-glucan synthase) or interference with nucleic acid and protein synthesis. mdpi.com

Anticancer and Antiproliferative Potentials

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Various heterocyclic compounds, including those with a thiazole core, have been explored for their ability to inhibit cancer cell growth.

In Vitro Cytotoxicity and Apoptosis Induction Studies

The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these studies. Further investigations would explore the ability of the compounds to induce apoptosis (programmed cell death), a desirable trait for anticancer drugs.

Hypothetical Data Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Derivative Substituent | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| 1 | -H | Data not available | Data not available | Data not available |

| 2 | -Ph | Data not available | Data not available | Data not available |

| 3 | -pyridyl | Data not available | Data not available | Data not available |

Enzyme Inhibition Profiles

Many anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell proliferation and survival. For this compound derivatives, several enzyme targets could be of interest based on the activities of other thiazole-containing molecules.

PIM-1 kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for cancer therapy. nih.govmedchemexpress.comresearcher.life

Dihydrodipicolinate synthase (DHDPS): While primarily a target for antibacterial agents, enzyme inhibition is a strategy that can be explored in different therapeutic areas. gla.ac.uknih.govnih.gov

Metallo-β-lactamases (MBLs): Inhibition of these enzymes is a strategy to overcome bacterial antibiotic resistance. nih.govnih.govresearchgate.net While not a direct anticancer target, the study of enzyme inhibition provides valuable structure-activity relationship data.

Hypothetical Data Table: Enzyme Inhibition Profiles of this compound Derivatives

| Compound | Derivative Substituent | PIM-1 Kinase IC₅₀ (nM) | DHDPS IC₅₀ (µM) | MBL (NDM-1) IC₅₀ (µM) |

| 1 | -H | Data not available | Data not available | Data not available |

| 2 | -F | Data not available | Data not available | Data not available |

| 3 | -CN | Data not available | Data not available | Data not available |

Molecular Mechanisms of Action

Delving deeper into the anticancer mechanism, studies would investigate the effects of this compound derivatives on the cell cycle and key signaling pathways.

Cell Cycle Arrest: Many cytotoxic agents induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing. plos.orgmdpi.comnih.gov Flow cytometry is a common technique to analyze cell cycle distribution.

Signaling Pathway Modulation: Cancer cell growth is often driven by aberrant signaling pathways. Investigating the ability of these compounds to modulate key pathways, such as the PI3K/Akt or MAPK pathways, would provide insight into their molecular mechanism of action. nih.gov

Antioxidant Activity and Related Biological Pathways

Thiazole derivatives are recognized for their antioxidant potential, which is often attributed to their ability to scavenge free radicals and reduce oxidative stress. mdpi.comresearchgate.net Studies on various thiazole analogs have identified key structural features that contribute to this activity.

Derivatives incorporating phenolic fragments, particularly those with a catechol (ortho-dihydroxybenzene) group, exhibit significant antioxidant capacity. nih.gov The arrangement of hydroxyl groups on an attached phenyl ring enhances the molecule's ability to donate hydrogen atoms and stabilize radical species. nih.gov For instance, thiazole derivatives with a 2,6-di-tert-butylphenol (B90309) fragment have shown antioxidant activity exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.comresearchgate.net The antioxidant efficacy is evaluated through assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov

Furthermore, thiazolyl-hydrazino derivatives have demonstrated notable radical scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating their potential utility in mitigating oxidative damage. researchgate.net The mechanism often involves the stabilization of the resulting phenoxyl radical through steric hindrance and electron delocalization provided by the thiazole core and its substituents. mdpi.com

Table 1: Antioxidant Activity of Selected Thiazole Scaffolds

| Scaffold Type | Key Structural Feature | Observed Activity |

|---|---|---|

| Phenolic Thiazoles | Catechol or 2,6-di-tert-butylphenol moiety | High radical scavenging and ferric reducing capacity. mdpi.comresearchgate.net |

Anti-inflammatory Properties and Target Modulation

The thiazole scaffold is a cornerstone in the development of anti-inflammatory agents. mdpi.com Derivatives have been shown to modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, certain 2-aminothiazole (B372263) and 2-iminothiazolidine derivatives effectively decrease the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suppression is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

The enzymatic targets for many anti-inflammatory thiazoles include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com By inhibiting these enzymes, thiazole compounds can block the synthesis of prostaglandins (B1171923) and leukotrienes, which are critical mediators of the inflammatory response. Some derivatives have also been investigated as inhibitors of sphingosine (B13886) kinase and have shown the ability to induce macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. mdpi.comnih.gov This repolarization is characterized by increased expression of arginase-1 and CD206 and enhanced secretion of the anti-inflammatory cytokine IL-10. nih.gov

Antiviral Activity Assessments

Thiazole derivatives have demonstrated a broad spectrum of antiviral activities against a diverse range of viruses, establishing the thiazole nucleus as a privileged scaffold in antiviral drug discovery. jchemrev.comresearchgate.net The structural versatility of the thiazole ring allows for modifications that can target various stages of the viral life cycle. nih.gov

Thiazole-containing compounds have been reported to be effective against influenza viruses, coronaviruses, hepatitis C virus (HCV), human immunodeficiency virus (HIV), and respiratory syncytial virus (RSV). jchemrev.comresearchgate.netresearchgate.net The anti-HIV drug Ritonavir, for example, incorporates a thiazole moiety and functions as a protease inhibitor. jchemrev.com

Structure-activity relationship (SAR) studies on 4-substituted-2-thiazole amides identified potent inhibitors of the Chikungunya virus (CHIKV), an alphavirus. nih.gov The mechanism of action for some of these analogs involves the inhibition of viral replication by blocking the translation of subgenomic viral RNA and the synthesis of viral structural proteins. nih.gov The presence of specific substituents, such as a 4-cyanophenyl)amino group, has been shown to significantly enhance antiviral potency. nih.gov

Mechanistic Studies of Biological Activity (e.g., Thiol Addition, Ferroptosis Induction)

Beyond direct enzyme inhibition or receptor binding, the biological effects of thiazole derivatives can be attributed to specific chemical mechanisms, including covalent modification of biomolecules and the induction of regulated cell death pathways.

Thiol Addition: The electrophilic nature of certain thiazole derivatives, particularly those with electron-withdrawing groups like a nitrile and an adjacent double bond, makes them susceptible to nucleophilic attack by endogenous thiols such as glutathione (B108866) (GSH). uchile.clresearchgate.net Studies on benzothiazole (B30560) derivatives have shown that this reaction proceeds via a thio-Michael addition mechanism, where the thiolate anion adds to the electrophilic double bond. uchile.cl This covalent modification can inactivate target proteins by reacting with cysteine residues, a mechanism that can be harnessed for therapeutic effect. The reaction rate is dependent on pH and the specific thiol, with a transition state involving charge development on the sulfur atom. uchile.clresearchgate.net

Ferroptosis Induction: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. plos.org Several classes of thiazole derivatives have been identified as potent inducers of ferroptosis, presenting a promising avenue for cancer therapy. nih.govnih.gov One key mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. nih.govconsensus.app By inhibiting GPX4, these compounds lead to the unchecked accumulation of lipid reactive oxygen species, culminating in cell death. plos.org

Other thiazolylhydrazone derivatives have been shown to induce ferroptosis by directly inhibiting the NRF2 transcription factor, a key regulator of antioxidant defense, which leads to disruption of iron homeostasis and ferritin degradation. nih.gov The combination of a thiazole core with specific side chains can create highly selective and potent ferroptosis inducers. nih.govconsensus.app

Comprehensive Structure-Activity Relationship (SAR) Analysis of Substituted this compound Analogs

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. nih.govmdpi.com

While direct SAR studies on this compound are not available, the influence of its key functional groups—iodine at the C2 position and a nitrile at the C4 position—can be inferred from studies on related halo-thiazoles and nitrile-containing compounds.

Iodine Substitution: Halogens, being electron-withdrawing groups, can significantly modulate the electronic properties and reactivity of the thiazole ring. nih.gov In many heterocyclic scaffolds, the introduction of a halogen atom can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties. For thiazoles specifically, the presence of electron-withdrawing groups on the phenyl ring attached to the core has been linked to increased anticonvulsant and antibacterial activity. nih.govmdpi.com Therefore, the iodine atom at the C2 position of this compound is predicted to increase the electrophilicity of the ring, potentially enhancing its interaction with biological nucleophiles and target proteins.

Extensive SAR studies on diverse thiazole libraries have provided general principles for optimizing their biological activity.

Substitutions at C2: The C2 position is frequently substituted, often with amino or substituted amino groups. nih.gov In a series of renin inhibitors, a 2-amino-4-thiazolyl moiety was found to be crucial for potent activity. nih.gov Modifications at this position directly influence the molecule's interaction with target enzymes.

Substitutions at C4 and C5: These positions are critical for tuning the potency and selectivity of thiazole derivatives. SAR studies show that attaching various aryl or heterocyclic rings at the C4 position can lead to potent anti-inflammatory and antimicrobial agents. mdpi.com The nature of the substituent at C5 can also dramatically alter activity; for example, increasing the size of substituents at C5 (from hydrogen to phenoxy) improved the potency of RORγt inhibitors. researchgate.net The presence of nonpolar, hydrophobic moieties or specific carboximide groups at C5 has been shown to be beneficial for antibacterial activity. mdpi.com

Table 2: General SAR Insights for Thiazole Derivatives

| Position on Thiazole Ring | Type of Substituent | General Impact on Bioactivity |

|---|---|---|

| C2 | Amino, Substituted Amides | Often crucial for establishing key interactions with target enzymes; essential for activity in some inhibitor classes. nih.gov |

| C4 | Aryl, Heterocyclic Rings | Major point for modification to influence potency and selectivity; bulky groups are often well-tolerated. mdpi.com |

| C5 | Acyl, Arylcarbonyl, Alkyl | Can significantly modulate activity; increasing substituent size or adding specific functional groups can enhance potency. researchgate.netnih.gov |

Molecular Docking and Binding Mode Predictions for Biological Targets

No publicly available data exists on the molecular docking and binding mode predictions for this compound or its derivatives against any biological targets.

Emerging Research Areas and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes to 2-iodothiazole-4-carbonitrile and its precursors is crucial for its widespread application. Traditional methods for the synthesis of the thiazole (B1198619) core often involve the Hantzsch thiazole synthesis, which typically involves the condensation of α-haloketones with thioamides. mdpi.com However, the demand for more sustainable and atom-economical processes has driven research into novel synthetic strategies.

Recent advancements focus on multi-component reactions and the use of readily available starting materials. For instance, methods for the synthesis of related thiazole-4-carboxylic acid derivatives from L-cysteine hydrochloride and formaldehyde (B43269) have been explored, offering a more environmentally friendly approach. nih.gov The direct and selective iodination of the thiazole ring at the 2-position is another area of active research, aiming to improve yields and reduce the formation of byproducts. Future efforts will likely concentrate on catalytic C-H activation and iodination methods to further streamline the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Modified Hantzsch Synthesis | Variations of the classic condensation reaction to improve yield and substrate scope. | Well-established, versatile. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | High atom economy, operational simplicity. |

| C-H Activation/Iodination | Direct catalytic iodination of the thiazole C-H bond. | High step-economy, reduced waste. |

Exploration of Advanced Catalytic Transformations for Functionalization

The iodine atom at the 2-position of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups, which are prevalent in biologically active molecules.

Furthermore, rhodium-catalyzed C-H activation and functionalization offer a direct and efficient way to modify the thiazole ring at other positions, providing access to a wider range of derivatives. The nitrile group at the 4-position can also be transformed into other functional groups, such as carboxylic acids or amides, further expanding the synthetic utility of this scaffold. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and photoredox catalysis.

| Catalytic Transformation | Reagents/Catalyst | Bond Formed |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | C-C (aryl/heteroaryl) |

| Stille Coupling | Organostannanes, Pd catalyst | C-C |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C-C (alkynyl) |

| C-H Functionalization | Rh or other transition metal catalysts | C-C, C-N, C-O |

Rational Design of Derivatives with Tuned Biological Specificity and Improved Potency

The thiazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold provides a platform for the rational design of new therapeutic agents. By systematically modifying the substituents at the 2- and 5-positions, researchers can fine-tune the biological activity and specificity of the resulting derivatives.

Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for a desired biological effect. For example, the introduction of specific aromatic or heterocyclic groups at the 2-position can lead to potent and selective inhibitors of enzymes such as renin. nih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play an increasingly important role in guiding the design of new derivatives with improved potency and pharmacokinetic properties. excli.deump.edu.pl

Integration with High-Throughput Screening and Cheminformatics for Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. The this compound scaffold is well-suited for the construction of diverse compound libraries for HTS campaigns. The versatility of the catalytic functionalization methods described above enables the synthesis of a wide array of derivatives with varying physicochemical properties.

Cheminformatics tools are essential for managing and analyzing the large datasets generated from HTS. These tools can be used to identify "hit" compounds, predict their potential off-target effects, and guide the optimization of lead compounds. The integration of automated synthesis, HTS, and cheminformatics creates a powerful platform for the discovery of new drug candidates based on the this compound core.

Potential in Chemical Biology and Development of Molecular Probes

The unique photophysical properties of certain thiazole derivatives make them attractive candidates for the development of molecular probes for chemical biology research. nih.gov These probes can be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids, and report on their presence or activity through a change in fluorescence or other optical signals.

The this compound scaffold can be functionalized with fluorophores and recognition elements to create novel molecular probes. For example, the introduction of a donor-acceptor chromophore system can lead to probes with environmentally sensitive fluorescence, allowing for the visualization of cellular processes in real-time. Future research in this area will focus on the development of probes with improved brightness, photostability, and targeting specificity for a wide range of biological applications.

Q & A

Basic: What are the recommended synthetic routes for 2-Iodothiazole-4-carbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of this compound typically involves halogenation or nucleophilic substitution on a pre-functionalized thiazole core. For example, iodination can be achieved using iodine monochloride (ICl) under controlled conditions, as described in analogous thiazole derivatives (e.g., halogenation of 4-Thiazolecarbonitrile derivatives in ). Optimization strategies include:

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions like over-iodination.

- Catalytic Systems: Use of Cu(I) or Pd(0) catalysts to enhance regioselectivity, as seen in cross-coupling methodologies for related compounds .

- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves isomers and improves purity .

For reproducibility, refer to patent-derived protocols (e.g., WO2004/58688 A1 in ) and adapt halogenation conditions from heterocyclic systems (e.g., ’s "Condition M" for selective halogenation of benzothiazoles) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., iodination at C2 vs. C5). The nitrile group’s electron-withdrawing effect deshields adjacent protons, observable at δ 8.5–9.0 ppm .

- X-ray Crystallography: Single-crystal X-ray analysis (e.g., as in ) resolves bond angles and confirms iodine substitution. For accuracy, ensure crystals are grown in aprotic solvents (e.g., DCM/hexane) and data collected at 296 K with R-factor < 0.03 .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 248.9400 for CHINS) .

Advanced: How do electron-withdrawing substituents at specific positions influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Substituent effects are pivotal in Suzuki-Miyaura or Ullmann couplings:

- Iodine at C2: Enhances oxidative addition to Pd(0) due to its electronegativity, accelerating coupling rates compared to bromo/thio analogues.

- Nitrile at C4: Stabilizes intermediates via resonance, reducing side reactions. However, steric hindrance from bulkier groups (e.g., nitro, CF) may require ligand optimization (e.g., XPhos or SPhos) .

- Case Study: demonstrates that nitro or cyano groups at meta/para positions in benzothiazoles increase electrophilicity, enabling efficient coupling with arylboronic acids (yields >85%) .

Advanced: What strategies resolve contradictions in reported biological activities of thiazolecarbonitrile derivatives?

Methodological Answer:

Discrepancies often arise from structural nuances or assay conditions:

- Structural Verification: Re-evaluate compound purity (HPLC >98%) and regiochemistry (via NOESY or X-ray) to rule out isomer interference .

- Assay Standardization: Align with guidelines like those in (e.g., impedance cardiography protocols for physiological studies) to ensure consistency in biological testing .

- Substituent-Specific Trends: shows that 2-aminomethyl substitution enhances antiviral activity, while nitro groups reduce solubility, impacting bioavailability .

Methodological: How to design experiments to study the stability of this compound under varying conditions?

Methodological Answer:

Adopt a systematic stability protocol:

- Thermal Stability: Use TGA/DSC to assess decomposition thresholds (e.g., 150–200°C for nitrile degradation).

- Photolytic Sensitivity: Expose to UV (254 nm) and monitor via HPLC for iodocyano byproducts.

- Hydrolytic Stability: Test in buffered solutions (pH 1–13) at 37°C; quantify degradation products (e.g., thiazole-4-carboxylic acid) via LC-MS .

- Data Reporting: Follow ’s flow diagrams for documenting methodological variables (e.g., temperature, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products